molecular formula C16H19N5O3 B2725268 3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one CAS No. 2320223-26-3

3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one

Cat. No.: B2725268
CAS No.: 2320223-26-3
M. Wt: 329.36
InChI Key: BARHQISACYEXBP-UHFFFAOYSA-N
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Description

3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one is an intriguing molecule. Its complex structure suggests a versatility that could make it valuable in multiple scientific fields. This compound is characterized by its aromatic pyrimidine and pyrazine rings, and its piperidine backbone, which often indicates biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one can be achieved through multi-step organic reactions. Starting from commercially available materials, a common pathway might involve:

  • Formation of the piperidine-1-carbonyl intermediate: via reaction of piperidine with a carbonyl chloride under basic conditions.

  • Attachment of the 6-methylpyrimidin-4-yl group: through nucleophilic substitution with an appropriate pyrimidine halide.

  • Cyclization to form the pyrazin-2(1H)-one: ring, possibly through a condensation reaction involving appropriate heterocyclic precursors.

Industrial Production Methods

For industrial production, efficiency and yield are paramount. Optimizing the reaction conditions, such as temperature, solvent, and catalysts, as well as scaling up the synthesis process, would be crucial. Continuous flow chemistry or biocatalytic methods might be explored to enhance the sustainability and cost-effectiveness of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one can undergo several types of chemical reactions:

  • Oxidation and Reduction: : Though its aromatic rings are relatively stable, the piperidine and pyrazine components can undergo oxidation.

  • Substitution: : The methyl groups and nitrogen atoms make good targets for electrophilic or nucleophilic substitution reactions.

  • Cycloaddition: : Due to the presence of multiple heteroatoms, cycloaddition reactions can yield diverse structures.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or PCC can be used.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst (like palladium on carbon) can be employed.

  • Substitution: : Nucleophiles (like sodium methoxide) or electrophiles (like acyl chlorides) can be used under mild conditions.

Major Products

Depending on the reaction conditions and reagents, the products can range from functionalized derivatives to ring-opened or expanded heterocycles. This variability offers a broad platform for further chemical exploration.

Scientific Research Applications

This compound's structural features make it a candidate for various scientific applications:

  • Chemistry: : As a scaffold for the synthesis of novel heterocycles.

  • Biology: : Potential bioactive molecule for enzyme inhibition or receptor binding studies.

  • Medicine: : Could be investigated as a lead compound for drug discovery, especially for its potential roles in anti-inflammatory or anticancer therapies.

  • Industry: : Possible applications in material science, given the stability and reactivity of its aromatic rings.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism of action for any biological application will depend on its specific interactions with molecular targets. The compound could:

  • Bind to enzymes: : Inhibit or modify enzyme activity through covalent or non-covalent interactions.

  • Interact with receptors: : Modulate receptor activity by mimicking or blocking the natural ligand.

  • Disrupt cellular pathways: : Alter cellular functions by interfering with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)oxazolidin-2-one: : Shares the core structure but with an oxazolidinone ring instead of a pyrazinone, offering a different reactivity profile.

  • 6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazol-2(1H)-one: : Pyrazole instead of pyrazine, potentially altering biological activity.

  • 3-(4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one: : Chlorine substitution in the pyrimidine ring could change its reactivity and interactions.

Uniqueness

The unique combination of pyrimidine, pyrazine, and piperidine in 3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one provides it with a distinct set of chemical and biological properties that sets it apart from other related compounds

Properties

IUPAC Name

3-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-11-8-13(20-10-19-11)24-9-12-2-6-21(7-3-12)16(23)14-15(22)18-5-4-17-14/h4-5,8,10,12H,2-3,6-7,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARHQISACYEXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=NC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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